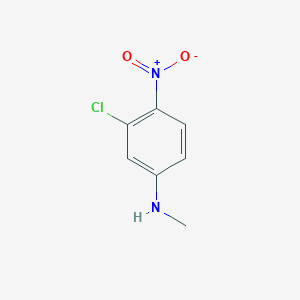

3-Chloro-N-methyl-4-nitroaniline

Description

Properties

CAS No. |

60498-58-0 |

|---|---|

Molecular Formula |

C7H7ClN2O2 |

Molecular Weight |

186.59 g/mol |

IUPAC Name |

3-chloro-N-methyl-4-nitroaniline |

InChI |

InChI=1S/C7H7ClN2O2/c1-9-5-2-3-7(10(11)12)6(8)4-5/h2-4,9H,1H3 |

InChI Key |

AUTBIFQEVFTCCR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=C(C=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-methyl-4-nitroaniline typically involves a multi-step process. One common method starts with the nitration of 3-chloroaniline to introduce the nitro group at the 4-position. This is followed by methylation of the amino group using formaldehyde and a reducing agent such as sodium borohydride .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but optimized for large-scale operations. The nitration step is carried out using concentrated nitric acid and sulfuric acid, while the methylation step employs formaldehyde in the presence of a catalyst to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-methyl-4-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Reduction: 3-Chloro-N-methyl-4-phenylenediamine.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Chloro-N-methyl-4-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceutical agents.

Mechanism of Action

The mechanism of action of 3-Chloro-N-methyl-4-nitroaniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chlorine and methyl groups influence its binding affinity and specificity .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Reactivity : The nitro group in this compound activates the aromatic ring for nucleophilic substitution at the chlorine-bearing position, similar to 4-Nitro-N-(3-nitrophenyl)benzamide ().

Biological Activity

3-Chloro-N-methyl-4-nitroaniline (CMNA) is an aromatic amine compound that has garnered attention in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of CMNA, including its synthesis, mechanisms of action, and relevant case studies.

CMNA is characterized by the following chemical structure:

- Molecular Formula : C7H8ClN3O2

- Molecular Weight : 191.61 g/mol

- CAS Number : 100-00-5

Synthesis

CMNA can be synthesized through a series of chemical reactions involving chlorination and nitration of aniline derivatives. The typical synthetic route involves the following steps:

- Nitration : Aniline is nitrated using a mixture of nitric and sulfuric acids to yield 4-nitroaniline.

- Chlorination : The 4-nitroaniline is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the meta position.

Antimicrobial Activity

Recent studies have demonstrated that CMNA exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 256 |

| Staphylococcus aureus | 128 |

| Klebsiella pneumoniae | 512 |

The compound acts by inhibiting bacterial cell wall synthesis, primarily targeting Penicillin-Binding Proteins (PBPs), which are crucial for maintaining cell wall integrity. This mechanism leads to cell lysis and death of the bacteria .

Cytotoxicity and Hemolytic Activity

The cytotoxic effects of CMNA were evaluated using human erythrocytes. The hemolytic activity was measured across different concentrations, revealing a concentration-dependent response:

- At 1000 µg/mL, hemolysis ranged from 30% to 50% across different blood types.

- Lower concentrations (50-500 µg/mL) exhibited minimal hemolysis (less than 10%).

These findings suggest that while CMNA has antimicrobial potential, its cytotoxic effects on human cells should be carefully evaluated .

Case Study 1: Environmental Impact Assessment

A study assessed the degradation of CMNA in aquatic environments, highlighting its persistence and potential toxicity to aquatic organisms. The degradation pathways involved microbial action, leading to the formation of less toxic metabolites .

Case Study 2: Pharmaceutical Applications

Research into the use of CMNA as a precursor for developing new pharmaceuticals has shown promise. Its ability to modify biological pathways makes it a candidate for drug development targeting bacterial infections resistant to conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.